molecular formula C7H9F3N2O B1435393 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine CAS No. 1803606-80-5

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

Cat. No.: B1435393
CAS No.: 1803606-80-5
M. Wt: 194.15 g/mol
InChI Key: IRSKYGXXIMIDOP-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazol ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine typically involves multiple steps, starting with the preparation of the oxazol ring. One common method is the cyclization of a suitable precursor containing the trifluoromethyl group and an amino group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the oxazol ring or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure and properties make it a candidate for studying biological processes and interactions.

  • Medicine: : The compound has potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine can be compared with other similar compounds, such as:

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: : Both compounds contain a trifluoromethyl group, but they differ in their functional groups and applications.

  • Trifluoromethyl-substituted oxazoles: : These compounds share the oxazol ring structure but may have different substituents and properties.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the oxazol ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-6(2,11)4-3-5(13-12-4)7(8,9)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKYGXXIMIDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Reactant of Route 2
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Reactant of Route 3
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Reactant of Route 4
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Reactant of Route 5
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Reactant of Route 6
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

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